2,4-Dimethylheptane CAS number and molecular weight
2,4-Dimethylheptane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethylheptane, a branched-chain alkane. While not a therapeutic agent, its relevance in biomedical and chemical research is growing, particularly as a potential biomarker for lung cancer. This document details its chemical and physical properties, methods of synthesis and analysis, and its current and potential applications in research and development.
Core Chemical and Physical Properties
2,4-Dimethylheptane is a saturated hydrocarbon with the molecular formula C9H20.[1] Its branched structure influences its physical properties, such as a lower boiling point compared to its linear isomer, n-nonane.[2]
Table 1: Physicochemical Properties of 2,4-Dimethylheptane
| Property | Value | Source |
| CAS Number | 2213-23-2 | [1][2][3] |
| Molecular Weight | 128.26 g/mol | [1][2][3] |
| Molecular Formula | C9H20 | [1][3] |
| Boiling Point | ~133°C | [2] |
| log P | 5.2 | [2] |
| Appearance | Colorless, transparent liquid | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents | [5][6] |
Synthesis and Analysis
Methods of Synthesis
The synthesis of 2,4-Dimethylheptane can be achieved through several established organic chemistry reactions. The most common methods include:
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Friedel-Crafts Alkylation: This method involves the reaction of heptane with a methylating agent, such as methyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride.[2] This process introduces methyl groups onto the heptane backbone.[2]
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Catalytic Cracking and Reforming: In industrial settings, 2,4-Dimethylheptane can be produced by breaking down larger hydrocarbons into smaller, branched alkanes through high temperatures and catalytic action.[2]
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Grignard Reaction: While less common for this specific compound, variations of the Grignard reaction can also be employed to synthesize branched alkanes.[2]
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation (General Procedure)
The following is a generalized protocol for the synthesis of 2,4-Dimethylheptane via Friedel-Crafts alkylation. Note: This is a representative procedure and should be optimized for specific laboratory conditions and safety protocols.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
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Reactant Addition: Heptane and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are added to the flask. The mixture is cooled in an ice bath.
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Alkylation: A methylating agent (e.g., methyl chloride) is added dropwise from the dropping funnel. The reaction is allowed to proceed at a controlled temperature.
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Quenching: After the reaction is complete, it is carefully quenched by the slow addition of ice-cold water.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined.
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Washing and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The solution is dried over an anhydrous drying agent (e.g., magnesium sulfate).
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Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield 2,4-Dimethylheptane.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the detection and quantification of 2,4-Dimethylheptane, particularly in complex matrices like exhaled breath or environmental samples.
Experimental Protocol: GC-MS Analysis of 2,4-Dimethylheptane (General Procedure)
The following provides a general workflow for the analysis of 2,4-Dimethylheptane using GC-MS.
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Sample Collection and Preparation:
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For exhaled breath analysis, samples are collected in inert bags (e.g., Tedlar bags) and may be pre-concentrated using solid-phase microextraction (SPME).
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For other matrices, a suitable extraction method (e.g., liquid-liquid extraction, headspace analysis) is employed.
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GC Separation:
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Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
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Carrier Gas: Helium at a constant flow rate.
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Oven Program: A temperature gradient is programmed to separate the volatile organic compounds (VOCs) in the sample.
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MS Detection:
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Ionization: Electron ionization (EI) is commonly used.
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Analysis: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.
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Data Analysis:
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The retention time and mass spectrum of the peak corresponding to 2,4-Dimethylheptane are compared to a known standard for identification and quantification.
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Applications in Research and Development
While 2,4-Dimethylheptane is not a therapeutic agent, it has several important applications in scientific research.
Potential as a Lung Cancer Biomarker
Elevated levels of 2,4-Dimethylheptane have been detected in the exhaled breath of lung cancer patients, suggesting its potential as a non-invasive biomarker for early diagnosis.[2] Further research is needed to validate its sensitivity and specificity in large-scale clinical studies.[2]
Environmental and Bioremediation Studies
2,4-Dimethylheptane is studied in the context of soil VOC emissions and the impact of climate change.[2] It has also been identified as a degradation product of certain pollutants, making it a potential marker for bioremediation processes.[2]
Hydrocarbon Research
As a branched alkane, 2,4-Dimethylheptane serves as a model compound for studying:
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Isomerization Effects: Its branching leads to a higher octane rating, which is important for fuel efficiency.[2]
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Solvent Interactions: Its non-polar nature makes it useful for dissolving other non-polar compounds in organic synthesis.[2]
Limited Antimicrobial and Anti-inflammatory Activity
Some studies have reported weak antimicrobial and anti-inflammatory activities for 2,4-Dimethylheptane. However, these activities are not potent enough for therapeutic development at this time.
Visualizations
Caption: Chemical Structure of 2,4-Dimethylheptane.
Caption: Biomarker Workflow.
Caption: Synthesis Diagram.
Conclusion
2,4-Dimethylheptane is a simple branched alkane with emerging significance in specialized areas of scientific research. For drug development professionals, its primary relevance lies in its potential as a non-invasive biomarker for lung cancer detection. Further investigation and validation are required to establish its clinical utility. For researchers in the chemical and environmental sciences, 2,4-Dimethylheptane serves as a valuable model compound and an indicator in environmental studies. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications to support ongoing and future research endeavors.
References
- 1. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2,4-Dimethylheptane (EVT-315669) | 2213-23-2 [evitachem.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of lung cancer exhaled breath biomarkers using machine learning-a new analysis framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Prediction Model with a Combination of Variables for Diagnosis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Alkylation [organic-chemistry.org]
